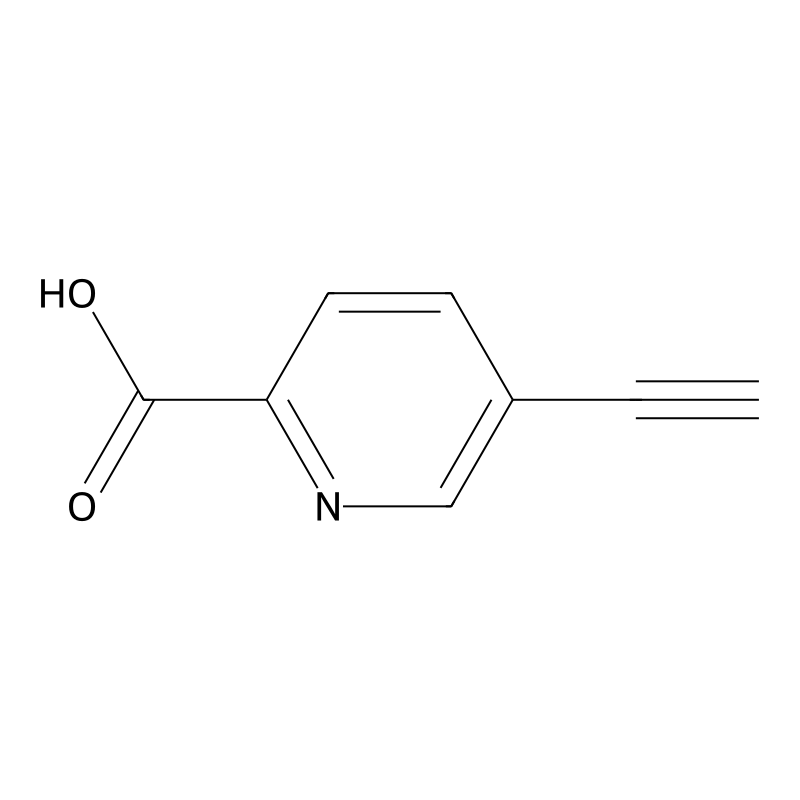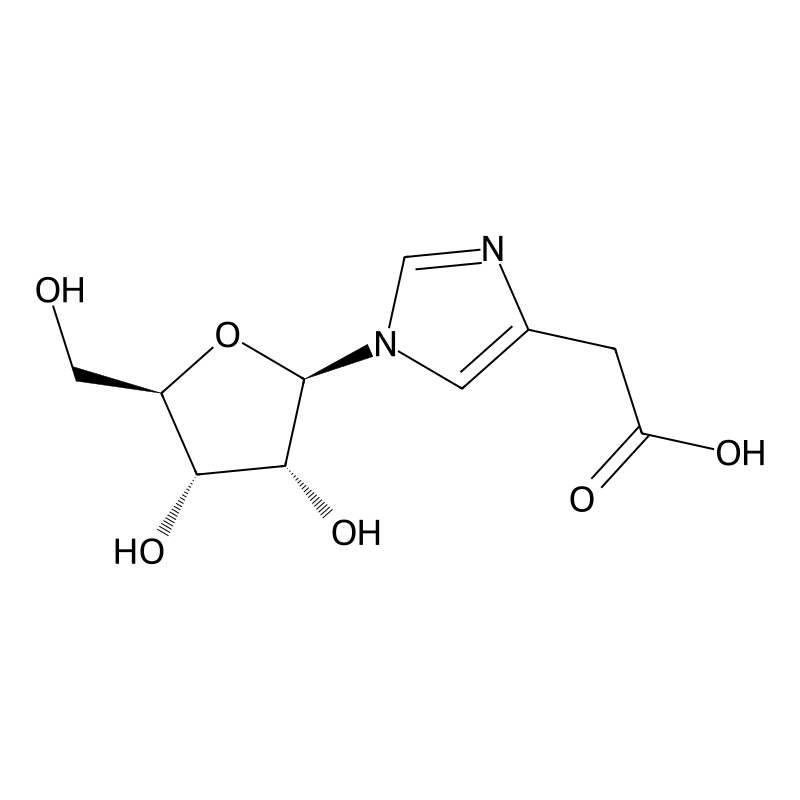5-Ethynylpicolinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Chemical Properties:
5-Ethynylpicolinic acid is a heterocyclic organic compound, specifically classified as a pyridine derivative. Its chemical structure features a pyridine ring with a carboxylic acid group at the second position and an ethynyl group (also known as an acetylene group) at the fifth position. Several research studies detail its synthesis and explore its various chemical properties, such as its pKa value and reactivity towards different functional groups. [, ]
Potential Applications in Medicinal Chemistry:
Research suggests that 5-ethynylpicolinic acid may hold promise in the development of new therapeutic agents due to its unique chemical structure and potential biological activities. Studies have investigated its ability to:
- Modulate protein-protein interactions: The molecule's structure allows it to potentially bind to specific protein surfaces, thereby influencing protein-protein interactions that are crucial for various cellular processes. This ability could be harnessed in the design of drugs targeting specific protein interactions involved in diseases. []
- Act as a chelating agent: The carboxylic acid and ethynyl groups in 5-ethynylpicolinic acid can potentially form complexes with metal ions. This property makes it a potential candidate for chelation therapy, which involves binding and removing harmful metal ions from the body. []
5-Ethynylpicolinic acid is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 5-position and a carboxylic acid functional group. Its chemical formula is and it has a molecular weight of 151.15 g/mol. The compound belongs to the class of picolinic acids, which are derivatives of pyridine carboxylic acids. This compound exhibits unique structural features that contribute to its potential biological activities and applications in various fields.
- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
- Reduction: The ethynyl group can be reduced to yield alkenes or alkanes under suitable conditions.
- Nucleophilic Substitution: The carboxylic acid can participate in nucleophilic acyl substitution reactions, allowing for the introduction of various substituents.
These reactions enable the modification of 5-ethynylpicolinic acid to create derivatives with enhanced properties or specific functionalities.
Research indicates that 5-ethynylpicolinic acid may possess various biological activities, including:
- Neuroprotective Effects: Similar compounds have been shown to influence neuroprotection, potentially through mechanisms involving zinc metabolism and modulation of neurotransmitter systems.
- Antimicrobial Properties: Some derivatives exhibit activity against bacterial and fungal strains, suggesting potential applications in pharmaceuticals.
- Anti-inflammatory Activity: Compounds within this class may modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.
Further studies are required to elucidate the specific mechanisms and efficacy of 5-ethynylpicolinic acid in these contexts.
Synthesis of 5-ethynylpicolinic acid can be achieved through several methods:
- Sonogashira Coupling: This method involves coupling a halogenated picolinic acid derivative with an ethynyl reagent using palladium catalysts, yielding 5-ethynylpicolinic acid efficiently.
- Alkyne Addition Reactions: Utilizing alkyne reagents in the presence of suitable bases can facilitate the formation of the ethynyl substituent on the pyridine ring.
- Functional Group Transformations: Starting from commercially available picolinic acids or derivatives, functional group transformations can be employed to introduce the ethynyl group.
These methods highlight the versatility in synthesizing 5-ethynylpicolinic acid and its derivatives.
5-Ethynylpicolinic acid has potential applications in various fields, including:
- Pharmaceuticals: As a precursor for developing neuroprotective agents or anti-inflammatory drugs.
- Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.
- Agricultural Chemistry: Exploring its efficacy as a biopesticide or plant growth regulator.
The diverse applications underscore its significance in research and industry.
Interaction studies involving 5-ethynylpicolinic acid focus on its binding affinity to various biological targets:
- Enzyme Inhibition: Investigating its role as an inhibitor of enzymes involved in metabolic pathways related to inflammation or neurodegeneration.
- Receptor Binding: Assessing its interaction with neurotransmitter receptors could provide insights into its neuroactive properties.
These studies are crucial for understanding the therapeutic potential and safety profile of this compound.
Several compounds share structural similarities with 5-ethynylpicolinic acid, including:
| Compound Name | Structure | Key Features |
|---|---|---|
| 5-Methylpicolinic Acid | Structure | Methyl group at position 5; involved in zinc metabolism. |
| 5-Hydroxymethylpicolinic Acid | Structure | Hydroxymethyl substitution; potential neuroprotective effects. |
| Isoquinoline-3-carboxylic Acid | Structure | Different aromatic structure; used in pharmaceuticals. |
Uniqueness
5-Ethynylpicolinic acid is unique due to its ethynyl substitution, which may enhance its reactivity and biological activity compared to other picolinic acids. This structural feature could lead to novel applications not achievable with simpler derivatives.
The ethynyl group in 5-EPA serves as a strategic handle for further functionalization via Sonogashira coupling, a cornerstone reaction in carbon-carbon bond formation. This reactivity enables the construction of conjugated systems for optoelectronic materials and bioactive molecules. For example, 5-EPA-derived ligands enhance catalytic activity in palladium-mediated reactions, as demonstrated in the synthesis of tyrosine kinase inhibitors. Additionally, its carboxylic acid moiety facilitates coordination to metal centers, making it valuable in metalloenzyme inhibition studies.
Historical Development of Functionalized Pyridine Carboxylic Acids
The evolution of pyridine carboxylic acids began with simple derivatives like picolinic acid, explored for metal chelation in the 1950s. The introduction of ethynyl groups gained traction in the 1980s with advances in cross-coupling chemistry. A landmark study by Singh et al. (2009) detailed the synthesis of 5-EPA via Sonogashira coupling of 5-bromopicolinic acid with acetylene, achieving 78% yield under optimized Pd/Cu catalysis. Subsequent work focused on stereoselective modifications, such as the synthesis of 4-(aminophenylethynyl)picolinic acids for anticancer applications.
Evolving Research Landscape and Scientific Interest
Recent studies highlight 5-EPA’s role in microbial degradation pathways. Alcaligenes faecalis JQ135 utilizes a pic gene cluster to metabolize picolinic acid derivatives, with 5-EPA acting as an intermediate in the degradation of environmental toxins. In pharmacology, 5-EPA derivatives exhibit antiviral activity against influenza A (IC₅₀: 12.5 μM) and SARS-CoV-2 (99% RNA reduction at 50 μM). Computational docking studies further reveal its potential as a cyclin-dependent kinase inhibitor, with binding energies comparable to FDA-approved drugs like palbociclib.
Contemporary Research Objectives and Challenges
Key challenges include optimizing synthetic routes for scalability and enantioselectivity. Traditional methods suffer from side reactions, such as Glaser coupling, which reduces yields. Advances in flow chemistry and microwave-assisted synthesis aim to address these issues, reducing reaction times from 48 hours to <6 hours. Another priority is elucidating structure-activity relationships (SAR) to enhance bioavailability. For instance, methyl ester derivatives of 5-EPA show improved blood-brain barrier penetration, critical for neuroactive drug development.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








